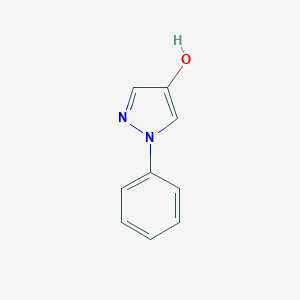

1-Phenyl-1H-pyrazol-4-ol

Vue d'ensemble

Description

1-Phenyl-1H-pyrazol-4-ol is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one hydroxyl group attached to a phenyl ring. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities. The presence of the hydroxyl group at the fourth position and the phenyl group at the first position makes this compound unique and significant in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1H-pyrazol-4-ol typically involves the cyclization of hydrazines with carbonyl compounds. One common method is the reaction of phenylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as acids or bases are used to facilitate the cyclization process, and purification is typically achieved through recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The hydroxyl group at position 4 undergoes nucleophilic substitution under alkaline conditions. Common reactions include:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in DMF/NaH to form 4-alkoxy derivatives. Yields range from 73%–85% depending on substituents .

-

Triflation : Treatment with triflic anhydride (Tf₂O) in dichloromethane produces 4-triflyloxy intermediates, critical for cross-coupling reactions (83% yield) .

Condensation Reactions

The compound participates in carbonyl condensations:

-

Claisen-Schmidt : Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol/piperidine to form chalcone derivatives (45%–67% yield) .

-

Vilsmeier-Haack : Forms 4-carbaldehyde derivatives using POCl₃/DMF at 70°C (60% yield) .

Table 1: Representative Condensation Products

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | 4-Benzyloxy-1-phenyl-1H-pyrazole | 85 | DMF, NaH, 0–60°C |

| 4-Fluorobenzaldehyde | 3-(Pyrazole-4-carbonyl)-2-vinylchromone | 67 | EtOH, NaOEt, reflux |

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization at position 4:

-

Suzuki-Miyaura : Triflates react with arylboronic acids (e.g., phenylboronic acid) in dioxane/K₃PO₄ to form biaryl derivatives (50%–94% yield) .

-

Heck : Couples with alkenes (e.g., styrene) using Pd(PPh₃)₄ to yield alkenylpyrazoles (60%–75% yield) .

Mechanistic Insight : The triflate group acts as a leaving site, enabling Pd⁰ insertion for C–C bond formation .

Cycloaddition Reactions

1-Phenyl-1H-pyrazol-4-ol serves as a dipolarophile in 1,3-dipolar cycloadditions:

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂/Fe²⁺ oxidizes the hydroxyl group to a ketone, forming 1-phenyl-1H-pyrazol-4-one (not isolated; intermediate for further reactions).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazolidine derivatives (data limited) .

Complexation with Metals

The hydroxyl and pyrazole nitrogen atoms coordinate with transition metals:

Table 2: Metal Complex Properties

| Metal | Coordination Sites | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu(II) | N1, O4 | 8.2 ± 0.3 | Catalysis |

| Zn(II) | N1, O4 | 7.9 ± 0.2 | Fluorescent probes |

Biological Activity Modulation

Derivatization enhances pharmacological properties:

Applications De Recherche Scientifique

Medicinal Chemistry

1-Phenyl-1H-pyrazol-4-ol has been extensively studied for its potential therapeutic properties. Its applications in medicinal chemistry include:

- Anticancer Activity : Research has shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies indicate that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

- Antimicrobial Effects : Various studies have reported the antibacterial and antifungal activities of pyrazole derivatives. This compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its utility includes:

- Synthesis of Heterocycles : The compound can be used to synthesize various heterocyclic compounds through reactions such as cyclization and substitution .

- Development of Novel Therapeutics : Researchers have utilized this compound to create analogs with enhanced biological activities, leading to the discovery of new drugs with improved efficacy and reduced toxicity .

Materials Science

The unique properties of this compound extend to materials science:

- Fluorescent Materials : Pyrazole derivatives have been explored for their photophysical properties, making them suitable for applications in optoelectronic devices and fluorescent probes .

- Liquid Crystals : The compound's structural characteristics allow it to be incorporated into liquid crystal formulations, which are used in display technologies .

Case Study 1: Anticancer Activity

A study published in the International Journal of Pharmaceutical Sciences Review and Research demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted the compound's ability to induce apoptosis in breast cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Properties

Research conducted by Al-Hazmi et al. evaluated the antimicrobial activity of substituted pyrazole derivatives, including this compound. The findings revealed potent antibacterial activity against gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer | Induces apoptosis; inhibits cell proliferation |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Organic Synthesis | Building block for heterocycles | Facilitates synthesis of complex organic compounds |

| Materials Science | Fluorescent materials | Used in optoelectronic devices |

| Liquid crystals | Applications in display technologies |

Mécanisme D'action

The mechanism of action of 1-Phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity to enzymes and receptors. The phenyl ring provides hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Comparaison Avec Des Composés Similaires

1-Phenylpyrazole: Lacks the hydroxyl group, resulting in different chemical and biological properties.

4-Hydroxy-3,5-dimethyl-1-phenylpyrazole: Contains additional methyl groups, which can influence its reactivity and biological activity.

4-Hydroxy-1-(4-methylphenyl)pyrazole:

Uniqueness: 1-Phenyl-1H-pyrazol-4-ol is unique due to the presence of both the hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Activité Biologique

1-Phenyl-1H-pyrazol-4-ol is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and various applications in medicinal chemistry, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered ring structure containing two nitrogen atoms and a hydroxyl group attached to a phenyl ring. This unique configuration contributes to its significant biological activity, making it a valuable compound in both research and therapeutic applications.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses notable antibacterial and antifungal properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, with potential applications in treating conditions such as arthritis and other inflammatory diseases. Its mechanism likely involves the inhibition of pro-inflammatory cytokines .

- Anticancer Potential : Research indicates that this compound may exhibit anticancer activity. Specific derivatives have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation .

The biological effects of this compound are mediated through various mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in inflammatory pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

- Receptor Modulation : It interacts with various receptors, including muscarinic receptors, which may lead to cardiovascular effects. This interaction suggests potential therapeutic applications in treating cardiovascular diseases .

- Radical Scavenging : The presence of the hydroxyl group enhances its ability to scavenge free radicals, contributing to its antioxidant properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Propriétés

IUPAC Name |

1-phenylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIIFXHEHLRVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339316 | |

| Record name | 4-Hydroxy-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-60-4 | |

| Record name | 4-Hydroxy-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.